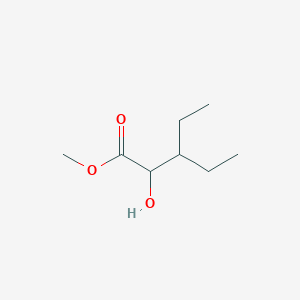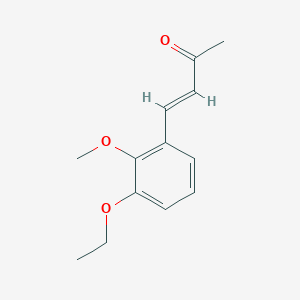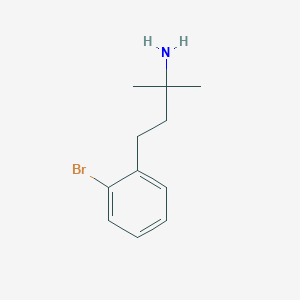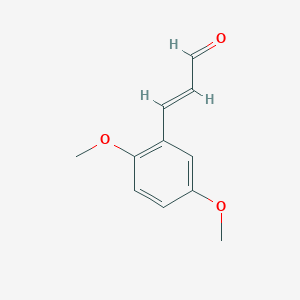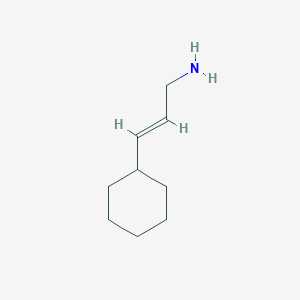
3-Cyclohexylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylprop-2-en-1-amine is an organic compound with the molecular formula C9H17N It belongs to the class of aliphatic amines and features a cyclohexyl group attached to a prop-2-en-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogenation of Aniline: One common method for synthesizing 3-Cyclohexylprop-2-en-1-amine involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The use of cobalt or nickel catalysts ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Cyclohexylprop-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert this compound into more saturated amines or hydrocarbons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Cyclohexylprop-2-en-1-one
Reduction: Cyclohexylpropane
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
3-Cyclohexylprop-2-en-1-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Cyclohexylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the prop-2-en-1-amine moiety.
Prop-2-en-1-amine: Lacks the cyclohexyl group, making it less hydrophobic and less sterically hindered.
Uniqueness
3-Cyclohexylprop-2-en-1-amine is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-amine moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
(E)-3-cyclohexylprop-2-en-1-amine |
InChI |
InChI=1S/C9H17N/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8,10H2/b7-4+ |
Clé InChI |
PQEXQHALYNSSCW-QPJJXVBHSA-N |
SMILES isomérique |
C1CCC(CC1)/C=C/CN |
SMILES canonique |
C1CCC(CC1)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


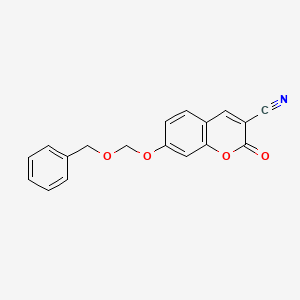
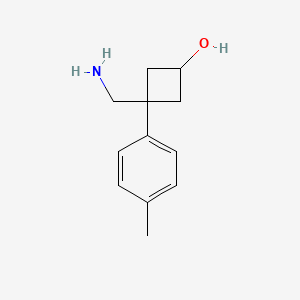

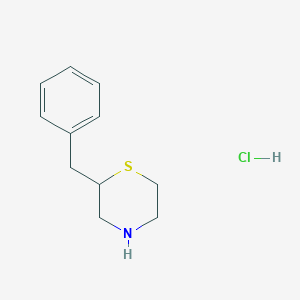
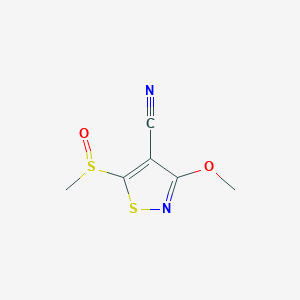
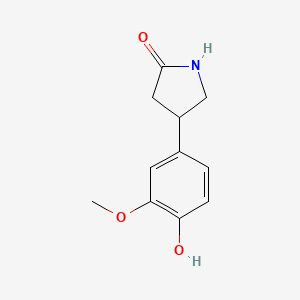
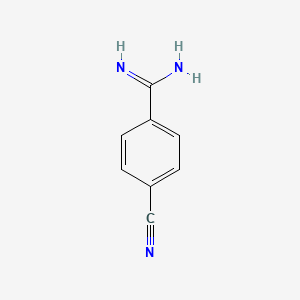
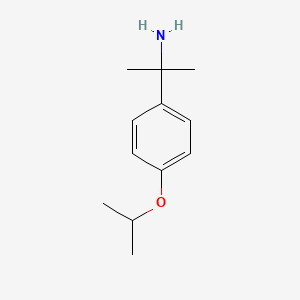
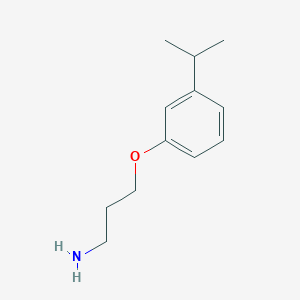
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
